REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7](C(C(O)=O)=N[NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:16](=[O:19])([O-])[O-:17].[K+].[K+].[CH3:22]I.O.[CH3:25][N:26]([CH3:29])C=O>C(OCC)(=O)C>[CH3:25][N:26]1[C:29]([C:16]([O:17][CH3:22])=[O:19])=[C:7]2[C:11]([CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6]2)=[N:10]1 |f:1.2.3|
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C(=NNC2=C1)C(=O)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
823 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature the mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulphate the solvents
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in hot dimethylformamide
|
Type
|
TEMPERATURE
|
Details
|
after cooling to ambient temperature the precipitated solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C=C(C=CC2=C1C(=O)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |